molecular formula C21H18N2O5 B13128673 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide CAS No. 61212-78-0

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide

Cat. No.: B13128673
CAS No.: 61212-78-0
M. Wt: 378.4 g/mol
InChI Key: CULSQGIKWKPQCD-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a complex organic compound characterized by its unique structure, which includes dimethoxy, nitro, and diphenylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the introduction of the diphenylamine moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,5-dimethoxy-2-amino-N,N-diphenylbenzamide, while substitution reactions can produce various methoxy-substituted derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Uniqueness

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it valuable for targeted research and development efforts.

Properties

CAS No.

61212-78-0

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide

InChI

InChI=1S/C21H18N2O5/c1-27-19-13-17(18(23(25)26)14-20(19)28-2)21(24)22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

CULSQGIKWKPQCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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